N-(3-bromo-4-methylphenyl)-4-chlorobutanamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aromatic amides. The complete IUPAC name N-(3-bromo-4-methylphenyl)-4-chlorobutanamide precisely describes the molecular architecture, indicating the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, connected to a 4-chlorobutanamide functional group through an amide linkage. This nomenclature system ensures unambiguous identification of the compound among related halogenated amide derivatives and facilitates accurate chemical communication within the scientific community.
The molecular formula C₁₁H₁₃BrClNO provides essential information about the elemental composition and molecular structure of the compound. This formula indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 290.59 daltons. The relatively high halogen content, represented by both bromine and chlorine atoms, contributes significantly to the overall molecular mass and influences the compound's physical and chemical properties. The presence of both electron-withdrawing halogen substituents and the electron-donating methyl group creates an interesting electronic environment within the aromatic system.
Chemical identification databases have assigned the CAS Registry Number 1226313-04-7 to this specific compound, providing a unique numerical identifier that distinguishes it from closely related structural isomers. The MDL number MFCD16453286 serves as an additional database identifier, facilitating efficient retrieval of chemical information and ensuring accurate cross-referencing across different chemical databases and literature sources. These standardized identification systems are crucial for maintaining consistency in chemical documentation and preventing confusion with similar compounds that differ only in substitution patterns.
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8-4-5-9(7-10(8)12)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADXQAWEDCFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Key Intermediate: 3-bromo-4-methylaniline or 3-bromo-4-methylphenylamine
The aromatic amine precursor is crucial for the synthesis of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide. The preparation of 3-bromo-4-methylaniline typically involves:
- Starting Material: 4-methyl-3-nitropyridine or analogous aromatic nitro compounds.
- Reduction: Catalytic hydrogenation of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine using Pd/C or Raney Nickel catalysts under mild conditions (20–40 °C, 0.5 MPa H₂ pressure) in methanol solvent. This step achieves high yields (~97%) with simple filtration and concentration procedures.
- Bromination: The amino group is converted into a diazonium salt by reaction with acid (e.g., HBr) at low temperature (-10 to 0 °C), followed by controlled bromine addition and sodium nitrite treatment. This Sandmeyer-type reaction introduces the bromine at the 3-position with high selectivity and yield (~95%).
Table 1: Key Parameters for Preparation of 3-bromo-4-methylaniline
| Step | Conditions | Catalyst/Agents | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction | 20–40 °C, 0.5 MPa H₂, methanol | Pd/C or Raney Ni | ~97 | Autoclave hydrogenation |
| Bromination | -10 to 0 °C, HBr, Br₂, NaNO₂ | Acid and bromine | ~95 | Diazonium intermediate formation |
Synthesis of this compound
After obtaining the 3-bromo-4-methylaniline intermediate, the next step is the formation of the amide bond with 4-chlorobutanoic acid or its activated derivative (e.g., acid chloride or anhydride).
Common preparation routes include:
Method A: Direct Amidation with 4-chlorobutanoic acid
- Heating 3-bromo-4-methylaniline with 4-chlorobutanoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the acid.
- Reaction typically conducted in an inert solvent like dichloromethane or tetrahydrofuran at ambient or slightly elevated temperatures.
- Work-up involves aqueous extraction, drying over sodium sulfate, and purification by column chromatography.
Method B: Reaction with 4-chlorobutanoyl chloride
- Conversion of 4-chlorobutanoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
- Subsequent reaction with 3-bromo-4-methylaniline under base (e.g., triethylamine) to neutralize HCl formed.
- This method offers higher reactivity and often better yields with shorter reaction times.
Typical work-up and purification:
- Partitioning between aqueous sodium carbonate or sodium chloride solutions and organic solvents (e.g., dichloromethane).
- Drying organic layers over sodium sulfate.
- Concentration and purification by flash column chromatography using hexanes-ethyl acetate mixtures.
Reaction Conditions and Optimization
- Solvent choice: Dichloromethane and ethyl acetate are commonly used for amidation and extraction steps.
- Temperature: Ambient to 40 °C for amidation; lower temperatures (-10 to 0 °C) for bromination steps to control selectivity.
- Catalysts: Pd/C or Raney Ni for reduction; coupling agents like DCC or CDI for amide bond formation.
- Purification: Flash chromatography with hexanes and ethyl acetate in ratios from 20:1 to 40:1 depending on product polarity.
Summary Table of Preparation Steps for this compound
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 4-methyl-3-nitro compound | Pd/C or Raney Ni, H₂ (0.5 MPa), methanol, 20–40 °C | ~97 | High purity amine obtained |
| Bromination via diazonium salt formation | HBr, Br₂, NaNO₂, -10 to 0 °C | ~95 | Selective bromination at 3-position |
| Amidation with 4-chlorobutanoic acid or acid chloride | DCC or CDI coupling agents or acid chloride, base, room temp to 40 °C | 80–90* | Purification by chromatography |
*Yields for amidation depend on method and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a) Bromine Positional Isomerism
- N-(2-bromophenyl)-4-chlorobutanamide (): The bromine substituent is in the ortho position on the phenyl ring. The compound has a molecular weight of 276.56 g/mol and a purity of 97% .
- N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide (): Bromine is in the meta position, with an additional methyl group at the para position. The benzamide backbone introduces aromatic conjugation, which may enhance stability compared to the aliphatic butanamide chain .
b) Functional Group Variations
- N-(2-acetylphenyl)-4-chlorobutanamide (): Features an acetyl group at the ortho position (C₁₂H₁₄ClNO₂). The electron-withdrawing acetyl group may reduce nucleophilicity at the amide nitrogen, affecting reactivity in substitution reactions .
- Synthesized via acylation of o-phenylenediamine with 4-chlorobutyryl chloride (51% yield) .
Backbone Modifications
- N-(3-bromo-4-methylphenyl)benzamide (): Replaces the butanamide chain with a benzamide group. This modification increases aromaticity, likely improving thermal stability but reducing flexibility. Synthesized via nickel-catalyzed reductive carbonylation (yield unspecified) .
- Such structural complexity is common in bioactive molecules targeting enzymes or receptors .
Biological Activity
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide is a synthetic organic compound with notable potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amide with the molecular formula and a molecular weight of approximately 290.59 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, contributing to its unique reactivity and biological activity. The presence of halogen substituents enhances its interaction with biological targets, making it a compound of interest for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Properties : Studies suggest that it may inhibit certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Halogen Bonding : The halogen atoms in the compound facilitate unique bonding interactions with biological macromolecules, enhancing binding affinities with proteins and enzymes.
- Hydrogen Bonding : The amide group allows for hydrogen bonding, which contributes to the compound's stability and interaction profile within biological systems.
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that this compound can effectively inhibit the proliferation of specific cancer cell lines. For instance, studies have reported a significant reduction in cell viability in breast cancer cell lines treated with this compound.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of the compound, showing that it could reduce pro-inflammatory cytokine levels in macrophage cultures. This suggests potential use in therapies aimed at inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-bromo-4-methylphenyl)-4-chlorobutanamide | C11H13BrClNO | Bromine at the 2-position; different reactivity profile |
| N-(3-bromo-4-methylphenyl)acetamide | C9H10BrNO | Lacks chlorobutanamide moiety; different biological activity |
| N-(4-bromo-3-methylphenyl)-2-chloroacetamide | C9H9BrClNO | Different position of bromine; altered chemical properties |
This table illustrates how variations in substituent positions affect reactivity and biological activity. The unique arrangement of bromine and chlorine atoms in this compound contributes to its distinct properties compared to these similar compounds .
Q & A
Basic: What are the optimal synthetic routes for N-(3-bromo-4-methylphenyl)-4-chlorobutanamide?
Answer:
The synthesis of halogenated aryl amides like this compound typically involves multi-step reactions :
- Step 1: Acylation of the aromatic amine (e.g., 3-bromo-4-methylaniline) with 4-chlorobutanoyl chloride under controlled conditions (0–5°C, anhydrous dichloromethane) to minimize side reactions .
- Step 2: Halogenation or functional group introduction, if required, using catalysts like palladium or copper-based systems .
Critical Parameters:
- Temperature control to prevent decomposition of reactive intermediates.
- Solvent choice (e.g., DCM or THF) to balance solubility and reaction kinetics .
- Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing bromo and chloro groups) .
- High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography: For unambiguous structural elucidation, particularly to resolve steric effects from the 3-bromo-4-methylphenyl group .
Basic: How should this compound be stored to ensure stability?
Answer:
- Storage Conditions:
- Stability Tests: Periodic HPLC analysis to detect decomposition products (e.g., hydrolysis to butanoic acid derivatives) .
Advanced: How do substituent positions (bromo, methyl, chloro) influence reactivity and bioactivity?
Answer:
- Electron-Withdrawing Effects: The 3-bromo group increases electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack .
- Steric Hindrance: The 4-methyl group may restrict rotation around the aryl-amide bond, affecting binding to biological targets .
- Comparative Studies: Analogues like N-(4-chlorophenyl)butanamide () show reduced antimicrobial activity compared to brominated derivatives, suggesting halogen position is critical .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Reaction Scale: Small-scale syntheses (<1 mmol) may overestimate yields due to inefficient mixing or heat dissipation .
- By-Product Formation: Competing pathways (e.g., over-halogenation) can be mitigated using low-temperature kinetics or selective catalysts .
- Validation: Reproduce reported protocols with strict adherence to stoichiometry and analytical methods (e.g., NMR integration for yield calculation) .
Advanced: What interaction studies are relevant for this compound?
Answer:
- Protein Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with enzymes like cytochrome P450 .
- Cellular Uptake: Fluorescence tagging (e.g., dansyl chloride derivatives) to track intracellular localization .
- Metabolic Stability: Liver microsome assays to evaluate oxidative degradation pathways .
Advanced: Can computational modeling predict its physicochemical properties?
Answer:
- Density Functional Theory (DFT): Predicts bond dissociation energies (e.g., C–Br vs. C–Cl) and electrostatic potential surfaces .
- Molecular Dynamics (MD): Simulates conformational stability in solvent environments (e.g., water vs. DMSO) .
- ADMET Prediction: Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability .
Advanced: How do solvent polarity and proticity affect reaction outcomes?
Answer:
- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the amine but risk side reactions (e.g., Hofmann elimination) .
- Non-Polar Solvents (Toluene): Favor Schlenk equilibrium in metal-catalyzed steps but slow reaction rates .
- Solvent Screening: Use a Design of Experiments (DoE) approach to optimize dielectric constant and hydrogen-bonding capacity .
Advanced: What mechanistic insights exist for its potential biological activity?
Answer:
- Enzyme Inhibition: The chloroalkyl chain may act as a Michael acceptor, covalently binding to cysteine residues in target proteins .
- Antimicrobial Activity: Bromine’s electronegativity disrupts bacterial membrane integrity, as seen in analogues like N-(4-bromophenyl)acetamide .
Advanced: How to address discrepancies in biological assay data?
Answer:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolite Interference: Use LC-MS/MS to differentiate parent compound signals from metabolites .
- Positive Controls: Include known inhibitors (e.g., chloramphenicol for antimicrobial assays) to validate experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
